molecular formula C24H16N2O4S B2682614 (Z)-methyl 3-oxo-2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2,3-dihydrobenzofuran-5-carboxylate CAS No. 957014-35-6

(Z)-methyl 3-oxo-2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B2682614
CAS No.: 957014-35-6
M. Wt: 428.46
InChI Key: REEPVHFGHHQHDO-MOSHPQCFSA-N
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Description

(Z)-methyl 3-oxo-2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2,3-dihydrobenzofuran-5-carboxylate is a sophisticated synthetic intermediate of significant interest in materials science and medicinal chemistry research. This compound features a complex molecular architecture combining benzofuran, pyrazole, and thiophene rings, a structure often associated with promising electronic and optical properties. Its primary research value lies in its potential application as a building block for the development of organic semiconductors and non-linear optical (NLO) materials, as suggested by studies on similar complex heterocyclic systems [https://pubmed.ncbi.nlm.nih.gov/36361332/]. The extended π-conjugation system, enhanced by the specific (Z)-configured exocyclic double bond, is crucial for facilitating charge transport and tuning the absorption/emission characteristics, making it a candidate for use in organic light-emitting diodes (OLEDs) or dye-sensitized solar cells (DSSCs). In pharmaceutical research, while the specific biological profile of this exact molecule may not be fully characterized, its core structure is analogous to privileged scaffolds known for diverse pharmacological activities. The 1,3,5-trisubstituted pyrazole moiety is a common feature in molecules investigated for anticancer and anti-inflammatory applications, acting through mechanisms such as kinase inhibition [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7270049/]. The presence of the benzofuran and thiophene heterocycles further expands its potential as a probe for investigating novel biological targets. This product is intended for research and development purposes in a controlled laboratory environment only.

Properties

IUPAC Name

methyl (2Z)-3-oxo-2-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O4S/c1-29-24(28)15-9-10-19-18(12-15)23(27)20(30-19)13-16-14-26(17-6-3-2-4-7-17)25-22(16)21-8-5-11-31-21/h2-14H,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEPVHFGHHQHDO-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=CC3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)O/C(=C\C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 3-oxo-2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2,3-dihydrobenzofuran-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved by reacting phenylhydrazine with an appropriate diketone under acidic conditions to form the 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole intermediate.

    Benzofuran Core Construction: The benzofuran core is synthesized separately, often starting from a substituted phenol. The phenol undergoes cyclization with an appropriate aldehyde or ketone to form the benzofuran ring.

    Coupling Reaction: The final step involves the coupling of the pyrazole intermediate with the benzofuran core. This is typically done using a Wittig reaction or a similar condensation reaction to form the methylene bridge, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups in the compound. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and pyrazole rings. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), alkyl halides (R-X)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing heterocyclic structures similar to (Z)-methyl 3-oxo derivatives. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a review on heterocyclic anticancer compounds noted that derivatives with similar structural motifs demonstrated significant growth inhibition (GI50 values ranging from 0.20 to 2.58 μM) in cancer models .

Antimicrobial Properties

Compounds featuring thiophene and pyrazole rings have been investigated for their antimicrobial activity . These studies suggest that modifications in the molecular structure can enhance the efficacy against bacterial and fungal strains, making such compounds valuable in developing new antimicrobial agents .

Fluorescent Probes

The unique structural characteristics of (Z)-methyl 3-oxo derivatives allow them to be utilized as fluorescent probes in biochemical assays. A related compound, 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran, has been successfully employed in the analysis of primary amines and carbohydrates using HPLC and MALDI/MS techniques. The stability of these fluorescent tags in various pH conditions enhances their applicability in structural analysis .

Case Studies

Study Findings Applications
Heterocyclic Anticancer Compounds ReviewIdentified significant anticancer activity with GI50 values < 2.58 μMPotential drug development for cancer treatment
Antimicrobial Activity AssessmentDemonstrated effectiveness against multiple bacterial strainsDevelopment of new antimicrobial agents
Fluorescent Probes for Biochemical AnalysisUtilized in HPLC and MALDI/MS for detecting amines and carbohydratesStructural analysis and detection methods in biochemistry

Mechanism of Action

The mechanism of action of (Z)-methyl 3-oxo-2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can inhibit enzymes by binding to their active sites, while the benzofuran core can interact with cellular receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Steric Hindrance: The dihydrobenzofuran core may reduce rotational freedom versus thiazolidinone derivatives, favoring selective interactions .
  • Solubility: The ester group at position 5 likely increases hydrophilicity relative to thioxo or cyano substituents in analogs .

Bioactivity and Therapeutic Potential

  • Ferroptosis Induction: Similar to ferroptosis-inducing compounds (FINs), its pyrazole-thiophene moiety could modulate redox pathways, selectively targeting cancer cells (e.g., oral squamous cell carcinoma) .
  • Antimicrobial Activity : Thiophene-containing derivatives often exhibit broad-spectrum activity; however, the absence of electronegative groups (e.g., Cl, F) may reduce potency compared to ’s compound .

Biological Activity

(Z)-methyl 3-oxo-2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2,3-dihydrobenzofuran-5-carboxylate is a complex organic compound notable for its diverse biological activities. This compound belongs to the class of heterocyclic compounds and features a benzofuran core fused with a pyrazole ring and a thiophene moiety. The unique structural characteristics contribute to its potential in medicinal chemistry, particularly in the development of antimicrobial, anti-inflammatory, and antioxidant agents.

Chemical Structure and Properties

The IUPAC name of the compound is methyl (2Z)-3-oxo-2-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1-benzofuran-5-carboxylate. Its molecular formula is C24H16N2O4SC_{24}H_{16}N_2O_4S, and it possesses a molecular weight of approximately 432.46 g/mol. The compound exhibits various functional groups that enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The pyrazole ring is known to inhibit enzymes by binding to their active sites, while the benzofuran core can interact with cellular receptors. These interactions can modulate several biochemical pathways, leading to the observed biological effects.

Antimicrobial Activity

Recent studies have shown that benzofuran–pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-methyl 3-oxo have demonstrated broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, including E. coli and Staphylococcus aureus .

CompoundMIC (µg/mL)Target Bacteria
Compound 99.80E. coli DNA gyrase B
Compound 11d20Staphylococcus aureus

Antioxidant Activity

The antioxidant potential of this compound was evaluated using DPPH scavenging assays, revealing high radical scavenging activity percentages ranging from 84.16% to 90.52% for various derivatives . This suggests that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications.

CompoundDPPH Scavenging (%)
Compound 484.16
Compound 11d90.52

Anti-inflammatory Effects

In vitro studies have shown that certain derivatives exhibit substantial anti-inflammatory effects, as evidenced by HRBC membrane stabilization percentages ranging from 86.70% to 99.25% . These findings indicate the potential of these compounds in treating inflammatory conditions.

Study on Antimicrobial Efficacy

A study published in MDPI explored the antimicrobial efficacy of various benzofuran-pyrazole derivatives, including the target compound. The results highlighted that derivative compounds showed promising activity against resistant strains of bacteria, suggesting that modifications in the structure could enhance efficacy against antibiotic-resistant pathogens .

In Vitro Cytotoxicity Assay

Another investigation assessed the cytotoxic effects of related compounds on cancer cell lines, revealing IC50 values indicating moderate cytotoxicity (e.g., IC50 = 163.3 µM) against human colon adenocarcinoma cells . This suggests potential applications in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Z)-methyl 3-oxo-2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2,3-dihydrobenzofuran-5-carboxylate?

  • Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between a benzofuran-5-carboxylate derivative and a substituted pyrazole-aldehyde. For example, analogous structures (e.g., thiazolo[3,2-a]pyrimidine derivatives) were synthesized using a benzylidene intermediate formed under acidic conditions (e.g., acetic acid catalysis) . Key steps include refluxing in ethanol or THF, with purification via column chromatography using hexane/ethyl acetate gradients.

Q. How is the Z-configuration of the methylene group confirmed experimentally?

  • Methodological Answer : The Z-configuration is validated using single-crystal X-ray diffraction (SC-XRD), as seen in structurally similar compounds like (Z)-thiazolo-pyrimidine derivatives . SC-XRD provides unambiguous evidence of the double-bond geometry. Complementary techniques include NOESY NMR to detect spatial proximity between the methylene group and adjacent aromatic protons .

Q. What spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the dihydrobenzofuran core (e.g., 3-oxo proton at δ ~6.5 ppm) and pyrazole-thiophene substituents (aromatic protons in δ 7.0–8.5 ppm) .
  • FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and C=N/C=C bonds (~1600 cm⁻¹) .
  • HRMS : Validate molecular ion peaks and isotopic patterns .

Q. How is the compound’s stability assessed under varying conditions?

  • Methodological Answer : Stability studies involve:

  • Thermal analysis : TGA/DSC to determine decomposition temperatures (e.g., analogs decompose above 200°C) .
  • Photostability : Expose to UV light (254–365 nm) and monitor degradation via HPLC .
  • pH-dependent stability : Incubate in buffers (pH 1–13) and track decomposition kinetics using LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methylene group’s electron density in analogous compounds correlates with reactivity in Michael addition reactions . Molecular dynamics simulations further assess solvation effects on reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected NOESY correlations or splitting patterns) are addressed by:

  • Variable-temperature NMR : Resolve dynamic effects (e.g., hindered rotation of substituents) .
  • Crystallographic validation : Compare experimental SC-XRD data (e.g., C–C bond lengths) with predicted structures .
  • Isotopic labeling : Track specific protons/carbons in complex spectra .

Q. How is the compound’s bioactivity evaluated in multi-target assays?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against kinases or oxidoreductases using fluorescence-based protocols (e.g., NADH depletion for oxidoreductases) .
  • Cellular uptake studies : Use confocal microscopy with fluorescently tagged analogs to track intracellular localization .
  • SAR analysis : Modify substituents (e.g., thiophene vs. phenyl groups) and correlate with activity trends .

Q. What experimental designs optimize reaction yields in multi-step syntheses?

  • Methodological Answer : Apply Design of Experiments (DoE) principles, such as:

  • Response Surface Methodology (RSM) : Optimize variables (temperature, solvent ratio, catalyst loading) for Knoevenagel condensation .
  • Flow chemistry : Continuous-flow reactors enhance mixing and heat transfer for intermediates prone to degradation .

Q. How are regioselectivity challenges addressed in pyrazole-thiophene coupling?

  • Methodological Answer :

  • Directed ortho-metalation : Use directing groups (e.g., methoxy) to control coupling positions .
  • Cross-coupling catalysis : Pd-mediated Suzuki-Miyaura reactions with boronic acid derivatives ensure precise regioselectivity .

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